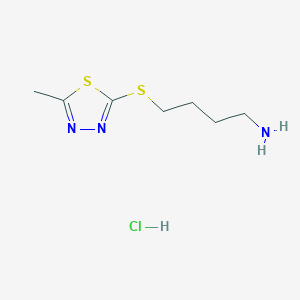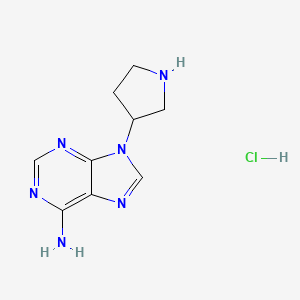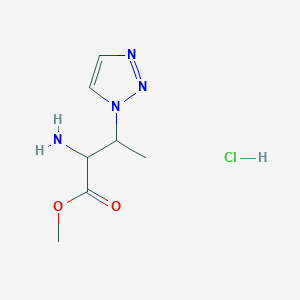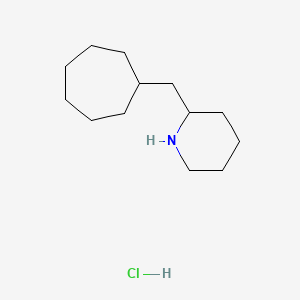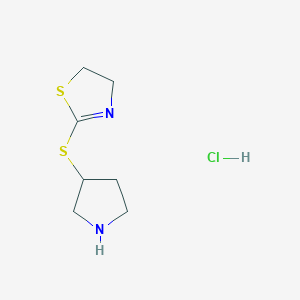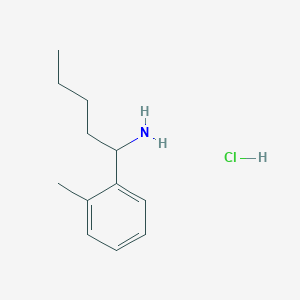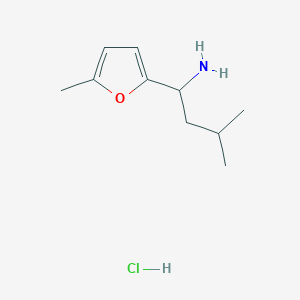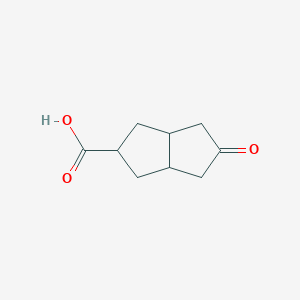
5-Oxooctahydropentalene-2-carboxylic acid
Descripción general
Descripción
5-Oxooctahydropentalene-2-carboxylic acid is a chemical compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 . The compound is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 5-Oxooctahydropentalene-2-carboxylic acid is 1S/C9H12O3/c10-8-3-5-1-7(9(11)12)2-6(5)4-8/h5-7H,1-4H2,(H,11,12) . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Carbapenem Biosynthesis : The study by Stapon, Li, and Townsend (2003) delves into the biosynthesis of carbapenem, a beta-lactam antibiotic, highlighting the role of CarC in the stereoinversion process from L-proline. This research underscores the intricate biochemical pathways involved in antibiotic production and the potential for developing novel antibiotics through enzymatic tailoring (Stapon, Li, & Townsend, 2003).
Oxidation Catalysis : Uyanik, Akakura, and Ishihara (2009) explored the use of 2-iodoxybenzenesulfonic acid as a catalyst for the oxidation of alcohols to various carbonyl compounds. This study presents an efficient method for transforming simple alcohols into more complex molecules, demonstrating the versatility of oxidative catalysis in organic synthesis (Uyanik, Akakura, & Ishihara, 2009).
Flavoprotein Oxidase Engineering : Pickl et al. (2017) reported on the rational engineering of a flavoprotein oxidase to enhance the direct oxidation of alcohols to carboxylic acids. This work contributes to the field of enzyme engineering, offering a biocatalytic approach to producing carboxylic acids from renewable resources (Pickl et al., 2017).
Decarboxylative Coupling : Neely and Rovis (2014) investigated the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, showcasing the utility of carboxylic acids as traceless activators in the synthesis of complex pyridine derivatives. This study highlights the innovative strategies in catalysis for constructing nitrogen-containing heterocycles, essential in pharmaceutical development (Neely & Rovis, 2014).
Materials Science and Polymer Chemistry
Polysaccharide Mimics : Wathier, Stoddart, Sheehy, and Grinstaff (2010) developed high-molecular-weight hydrophilic polymers mimicking natural acidic polysaccharides like alginate. These polymers, which bear carboxylic acid and hydroxyl groups, demonstrate the potential for biomedical applications and the design of synthetic substitutes for natural polysaccharides (Wathier et al., 2010).
Photoreleasable Protecting Groups : Klan, Zabadal, and Heger (2000) introduced the 2,5-dimethylphenacyl chromophore as a novel photoreleasable protecting group for carboxylic acids. This advancement in photochemistry opens new avenues for controlled release mechanisms and the synthesis of light-responsive materials (Klan, Zabadal, & Heger, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-3-5-1-7(9(11)12)2-6(5)4-8/h5-7H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZWCFVVOIQQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CC(=O)C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxooctahydropentalene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




